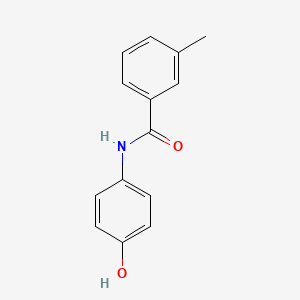

N-(4-hydroxyphenyl)-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

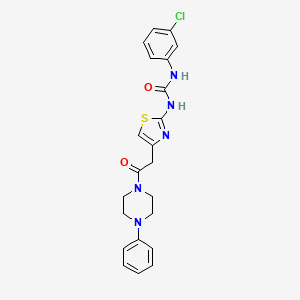

N-(4-Hydroxyphenyl)-3-methylbenzamide is a chemical compound with significant applications in scientific research and industry. It is characterized by its molecular structure, which includes a benzamide group attached to a phenol ring and a methyl group on the benzene ring.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-hydroxybenzoic acid and 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Amide Bond Formation: Another method involves the reaction of 4-hydroxybenzeneamine with 3-methylbenzoyl chloride under controlled conditions to form the amide bond.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced using a batch process where raw materials are added in specific quantities and the reaction is carried out in a controlled environment.

Continuous Process: Some manufacturers may use a continuous process for large-scale production, ensuring consistent quality and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different substituted benzamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Hydroxylated and carboxylated derivatives.

Reduction Products: Reduced benzamide derivatives.

Substitution Products: Substituted benzamide derivatives with different functional groups.

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-3-methylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

Fenretinide’s mode of action is unique in that it inhibits cell growth through the induction of apoptosis rather than through differentiation . This is strikingly different from the action of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

It is known that the compound inhibits the growth of several human cancer cell lines . The compound’s ability to induce apoptosis rather than differentiation suggests that it may affect pathways related to cell growth and survival .

Pharmacokinetics

It is known that the compound has a terminal half-life of approximately 12 hours . The apparent volume of distribution of the compound is approximately 10-12 liter/kg . Metabolites of the compound were found to be more abundant than the intact drug in most tissues 24 hours after intravenous administration .

Result of Action

The primary result of this compound’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, including those resistant to other treatments . The compound has been found to have potent anti-viral activity against a range of flaviviruses .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Analyse Biochimique

Biochemical Properties

N-(4-hydroxyphenyl)-3-methylbenzamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that this compound may play a role in lipid metabolism and the regulation of ceramide levels within cells .

Cellular Effects

This compound has been shown to have effects on the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . It suppresses this process through a decrease in membrane fluidity in a DEGS1-independent manner . This suggests that this compound may have potential antiviral properties.

Molecular Mechanism

The molecular mechanism of this compound involves the generation of reactive oxygen species (ROS) . The compound is a well-known ROS-inducing agent, and its ability to decrease SARS-CoV-2 spike protein-mediated membrane fusion and membrane fluidity is due to ROS generation .

Metabolic Pathways

As mentioned earlier, this compound inhibits the DEGS1 enzymatic activity , suggesting its involvement in the metabolic pathway of ceramides

Applications De Recherche Scientifique

N-(4-Hydroxyphenyl)-3-methylbenzamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its biological activity and potential use in drug development.

Medicine: Investigated for its therapeutic properties and potential as a pharmaceutical agent.

Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

N-(4-Hydroxyphenyl)propanamide: Similar structure but with a propionamide group instead of a benzamide group.

N-(4-Hydroxyphenyl)methacrylamide: Similar structure but with a methacrylamide group.

Uniqueness: N-(4-Hydroxyphenyl)-3-methylbenzamide is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile contribute to its importance in both research and industry.

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-3-2-4-11(9-10)14(17)15-12-5-7-13(16)8-6-12/h2-9,16H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKAFVKKYGXYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B2741097.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2741103.png)

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)

![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)

![(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B2741116.png)

![2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2741117.png)

![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)

![1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2741119.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2741120.png)